An In-Depth Technical Guide to the Anticancer Compound RM175
An In-Depth Technical Guide to the Anticancer Compound RM175
For Researchers, Scientists, and Drug Development Professionals
Abstract
RM175 is a promising organometallic ruthenium(II)-arene complex that has demonstrated significant anticancer properties in preclinical studies. As a "piano-stool" structured compound, RM175, chemically known as [(η⁶-biphenyl)Ru(en)Cl]⁺ (where en is ethylenediamine), exhibits a distinct mechanism of action compared to traditional platinum-based chemotherapeutics. This technical guide provides a comprehensive overview of RM175, including its chemical properties, synthesis, mechanism of action, and preclinical efficacy. Detailed experimental protocols for its evaluation and a summary of its cytotoxic and in vivo activities are presented to support further research and development.
Introduction
The quest for novel anticancer agents with improved efficacy and reduced side effects has led to the exploration of metal-based compounds beyond platinum. Ruthenium complexes, in particular, have emerged as a promising class of therapeutics. RM175 is a notable example, showcasing potent cytotoxicity against a range of cancer cell lines, including those resistant to cisplatin.[1][2] Its unique chemical structure and multifaceted mechanism of action, which includes DNA interaction and modulation of key cellular pathways, make it a compelling candidate for further drug development.
Chemical and Physical Properties
RM175 is a pseudo-octahedral organometallic complex.[3] The central ruthenium(II) ion is coordinated to a biphenyl arene ligand, a bidentate ethylenediamine ligand, and a monodentate chloride ligand, forming a characteristic three-legged "piano-stool" geometry.[3]
| Property | Value |
| Chemical Formula | C₁₄H₁₇ClN₂Ru⁺ |
| As PF₆⁻ salt | [(η⁶-C₆H₅C₆H₅)Ru(en)Cl]PF₆ |
| Appearance | Orange solid |
| Molecular Weight | 377.82 g/mol (cation) |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF), water soluble |
| Stability | Stable under standard laboratory conditions |
Synthesis of RM175
The synthesis of RM175 involves the reaction of the dimeric precursor [Ru(η⁶-biphenyl)Cl₂]₂ with the bidentate ligand, ethylenediamine.
Experimental Protocol: Synthesis of [(η⁶-biphenyl)Ru(en)Cl]PF₆
-
Starting Material: The synthesis begins with the precursor complex [Ru(η⁶-biphenyl)Cl₂]₂.
-
Ligand Addition: The dimeric precursor is dissolved in a suitable solvent, such as dichloromethane or methanol.
-
Reaction with Ethylenediamine: A stoichiometric amount of ethylenediamine is added to the solution. The reaction mixture is typically stirred at room temperature for several hours to allow for the coordination of the ethylenediamine ligand to the ruthenium center, displacing one of the chloride ligands.
-
Counterion Exchange: To obtain the hexafluorophosphate salt, an aqueous solution of ammonium hexafluorophosphate (NH₄PF₆) or a similar salt is added to the reaction mixture. This results in the precipitation of the desired product, [(η⁶-biphenyl)Ru(en)Cl]PF₆.
-
Purification: The resulting solid is collected by filtration, washed with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials and byproducts, and dried under vacuum.
-
Characterization: The final product is characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Note: This is a generalized protocol based on the synthesis of similar ruthenium-arene complexes. The specific reaction conditions, such as solvent, temperature, and reaction time, may vary.
Mechanism of Action
The anticancer activity of RM175 is attributed to its multi-targeted mechanism of action, which distinguishes it from conventional chemotherapeutic agents.
DNA Interaction
Similar to cisplatin, RM175 can interact with DNA. The chloride ligand can be hydrolyzed, allowing the ruthenium center to covalently bind to the N7 position of guanine bases in DNA.[2] The extended biphenyl arene ligand is also believed to facilitate hydrophobic interactions and potential intercalation between DNA base pairs.[2]
p53-Dependent Apoptosis
RM175 has been shown to induce apoptosis through a p53-dependent pathway.[4] Upon cellular uptake, RM175 can cause DNA damage, leading to the activation and upregulation of the tumor suppressor protein p53. Activated p53 then transcriptionally activates its downstream targets, including the pro-apoptotic protein Bax, which in turn initiates the mitochondrial apoptotic cascade.
References
- 1. In vivo tumour and metastasis reduction and in vitro effects on invasion assays of the ruthenium RM175 and osmium AFAP51 organometallics in the mammary cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ruthenium(ii)–arene complexes as anti-metastatic agents, and related techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 4. researchgate.net [researchgate.net]
